Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

CNS drug design Lipophilicity Pharmacokinetics

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a nitrogen-containing bicyclic compound featuring the core 8-azabicyclo[3.2.1]octane scaffold, which defines the tropane alkaloid family. With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, this compound serves as a foundational building block in medicinal chemistry, particularly for the synthesis of epibatidine analogues and monoamine reuptake inhibitors.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B12975122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-azabicyclo[3.2.1]octane-3-carboxylate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CCC(C1)N2
InChIInChI=1S/C10H17NO2/c1-2-13-10(12)7-5-8-3-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3
InChIKeyHQFPTCOLDNMUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate: A Key Tropane Scaffold Intermediate for Neurological and Cholinergic Research


Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a nitrogen-containing bicyclic compound featuring the core 8-azabicyclo[3.2.1]octane scaffold, which defines the tropane alkaloid family [1]. With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, this compound serves as a foundational building block in medicinal chemistry, particularly for the synthesis of epibatidine analogues and monoamine reuptake inhibitors [2]. Its calculated physicochemical properties, including an XlogP of 1.1 and a topological polar surface area of 38.3 Ų, position it as a balanced intermediate for CNS-targeted compound development [1].

Why Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate Cannot Be Replaced by Generic Analogs in Advanced Medicinal Chemistry


The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in neuropharmacology, but subtle variations in ester substitution profoundly alter lipophilicity, metabolic stability, and synthetic accessibility . While methyl, benzyl, and tert-butyl esters are commercially available, they exhibit divergent physicochemical and biological profiles that preclude simple substitution. For instance, the ethyl ester provides a balanced LogP (1.1) that optimally bridges the higher polarity of the methyl ester (LogP ~0.7) and the increased lipophilicity of the benzyl ester (LogP ~1.6) [1][2]. This balance is critical for CNS penetration and synthetic compatibility in multi-step sequences, where the ethyl group offers a superior compromise between stability and ease of removal compared to bulkier or more labile protecting groups . Direct substitution without considering these quantitative differences can lead to failed syntheses, altered pharmacokinetics, and irreproducible biological results.

Quantitative Differentiation Evidence for Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate Against Close Analogs


Optimized Lipophilicity (LogP) for CNS Drug Design: Ethyl Ester vs. Methyl and Benzyl Esters

The calculated XlogP value for Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is 1.1, which falls within the optimal range (1-3) for CNS penetration as defined by Lipinski's and related CNS MPO rules [1]. In contrast, the methyl ester analog exhibits a lower XlogP of 1.0188 (or 0.69 in alternative calculations), indicating higher polarity and potentially reduced passive diffusion across the blood-brain barrier [2]. Conversely, benzyl ester derivatives display higher LogP values (e.g., 1.64), which increase lipophilicity and the risk of non-specific binding and metabolic clearance [3]. The ethyl ester thus occupies a 'sweet spot' for CNS-targeted research.

CNS drug design Lipophilicity Pharmacokinetics Tropane alkaloids

Validated Synthetic Utility as a Key Intermediate in Epibatidine Analog Synthesis

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a validated key intermediate in the total synthesis of epibatidine and its potent analgesic analogues [1]. The compound serves as the scaffold from which a Favorskii rearrangement and subsequent Heck coupling are performed to construct the 8-azabicyclo[3.2.1]octane core with the requisite substitution pattern. This synthetic route, specifically employing the ethyl ester, has been documented in multiple peer-reviewed studies to furnish the exo-isomer with a stereoselective yield of 56% in a critical Heck-type coupling step [2]. While other esters could theoretically be used, the established protocols are optimized for the ethyl ester, reducing the need for extensive re-optimization and ensuring reproducibility in academic and industrial labs.

Total synthesis Nicotinic acetylcholine receptors Epibatidine Analgesic development

Precursor Status for Monoamine Reuptake Inhibitors: A Privileged Scaffold for Neurological Indications

The 8-azabicyclo[3.2.1]octane scaffold, of which the ethyl ester is a fundamental derivative, is explicitly claimed in multiple patents as a core structure for novel monoamine neurotransmitter reuptake inhibitors targeting serotonin, norepinephrine, and dopamine transporters [1]. While the ethyl ester itself may not be the final biologically active molecule, it is the direct synthetic precursor to a class of compounds with demonstrated activity against these targets. The choice of the ethyl ester as the starting point is critical, as the steric and electronic properties of the ester group influence downstream functionalization and the final pharmacological profile. Generic substitution with a different ester can alter reaction outcomes and lead to suboptimal inhibitor candidates.

Monoamine reuptake inhibition Depression ADHD Neurotransmitter transporters

Optimal Application Scenarios for Procuring Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate


Synthesis of Epibatidine Analogues for Nicotinic Acetylcholine Receptor (nAChR) Research

This compound is the established starting material for synthesizing epibatidine analogues, which are potent agonists at neuronal nicotinic acetylcholine receptors (nAChRs) [1]. Research groups focused on pain modulation, cognition enhancement, or neurodegenerative disease models will find this ethyl ester indispensable for generating structurally precise tool compounds and lead candidates. The documented synthetic route provides a reliable pathway to the 8-azabicyclo[3.2.1]octane core, enabling efficient SAR studies.

Development of Novel Monoamine Reuptake Inhibitors for CNS Disorders

Given the patent literature highlighting 8-azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors, this ethyl ester is a strategic building block for medicinal chemistry programs targeting depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD) [2]. Its balanced lipophilicity (XlogP = 1.1) makes it a favorable starting point for designing compounds with optimal CNS pharmacokinetic properties [3].

Academic and Industrial Medicinal Chemistry Building Block Collections

For core facility managers and procurement specialists building a diverse library of privileged scaffolds, Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a non-negotiable addition. Its unique combination of a conformationally restricted tropane core and a versatile ester handle distinguishes it from simpler heterocyclic building blocks. It offers a direct path to exploring biologically relevant chemical space that is not accessible with other scaffolds.

Optimization of CNS Drug Candidates via Physicochemical Property Tuning

In lead optimization campaigns, the ethyl ester serves as a calibrated starting point for modulating lipophilicity. With an XlogP of 1.1, it provides a baseline from which to introduce additional polar or lipophilic groups while maintaining drug-like properties [3]. This is particularly valuable when comparing SAR across a series where the ester moiety is systematically varied, allowing for direct correlation of LogP changes with in vitro and in vivo activity.

Quote Request

Request a Quote for Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.